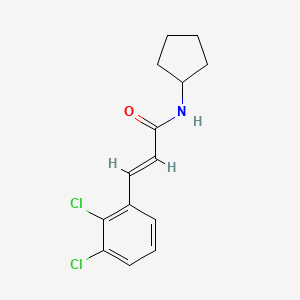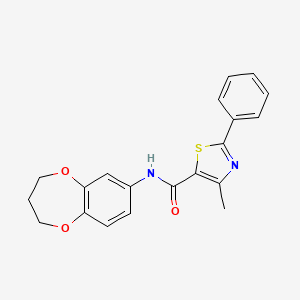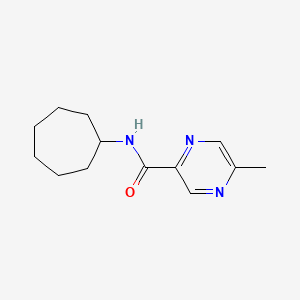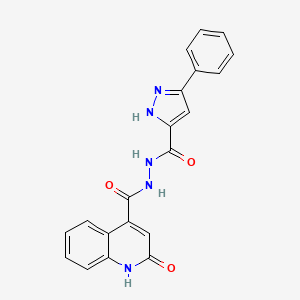![molecular formula C19H24N2O3S B7477871 N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Bayer AG and has since been used in various fields of study, including cancer research, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 inhibits the activation of the NF-κB signaling pathway by inhibiting the ubiquitin-conjugating enzyme (UBC13). UBC13 is involved in the activation of the NF-κB pathway by catalyzing the formation of K63-linked polyubiquitin chains. By inhibiting UBC13, this compound 11-7082 prevents the activation of the NF-κB pathway and downstream gene expression.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory effects in various models of inflammation, including arthritis and sepsis. It has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound 11-7082 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This allows researchers to selectively inhibit this pathway without affecting other cellular processes. However, one limitation of using this compound 11-7082 is its potential for off-target effects. It has been shown to inhibit other enzymes such as IKKα and IKKβ, which are involved in the NF-κB pathway, but also in other cellular processes.
Direcciones Futuras
There are several future directions for the use of N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 in scientific research. One area of interest is in the development of novel anti-inflammatory and anti-cancer therapies. This compound 11-7082 has shown promise in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, this compound 11-7082 could be used in combination with other drugs to enhance their efficacy. Finally, further research is needed to understand the potential off-target effects of this compound 11-7082 and to develop more specific inhibitors of the NF-κB pathway.
Métodos De Síntesis
The synthesis of N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 involves a multi-step process that includes the condensation of 4-methylbenzenesulfonamide with 3-aminobenzoic acid, followed by acylation with tert-butyl bromoacetate and finally, the deprotection of the tert-butyl group with trifluoroacetic acid. The resulting compound is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol.
Aplicaciones Científicas De Investigación
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide 11-7082 has been extensively used in scientific research as an inhibitor of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes such as inflammation, immune response, and cell survival. By inhibiting this pathway, this compound 11-7082 has been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-9-11-16(12-10-14)21(5)25(23,24)17-8-6-7-15(13-17)18(22)20-19(2,3)4/h6-13H,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWYXVRJIMRFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7477818.png)



![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)



![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)


